![molecular formula C13H21F2NO2 B13552349 tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)
tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a synthetic organic compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of the tert-butyl group and the difluoropropyl substituent adds to the compound’s stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tricyclo[1.1.1.0]pentane (TCP) and alkyl halides.
Reaction Conditions: The reaction is carried out under mild conditions using triethylborane-initiated atom-transfer radical addition ring-opening of TCP with alkyl halides.
Functional Group Tolerance: This method displays broad substrate scope and functional group tolerance, enabling the synthesis of various derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the difluoropropyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis due to its unique structural properties and reactivity .
Biology: In biological research, the compound can be used to study the effects of fluorinated substituents on biological activity and molecular interactions .
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and medicinal chemistry .
Industry: In industrial applications, the compound can be used in the synthesis of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets through its functional groups. The difluoropropyl group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclo[1.1.1]pentane core provides structural rigidity . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar structure but with a single fluorine atom instead of a difluoropropyl group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains an amino group instead of the difluoropropyl group.
Uniqueness: The presence of the difluoropropyl group in tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications .
Eigenschaften
Molekularformel |
C13H21F2NO2 |
|---|---|
Molekulargewicht |
261.31 g/mol |
IUPAC-Name |
tert-butyl N-[3-(2,2-difluoropropyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C13H21F2NO2/c1-10(2,3)18-9(17)16-13-6-12(7-13,8-13)5-11(4,14)15/h5-8H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
BJUZBAXCXGMQCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


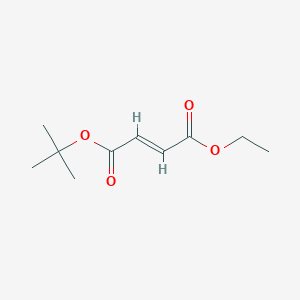
![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)

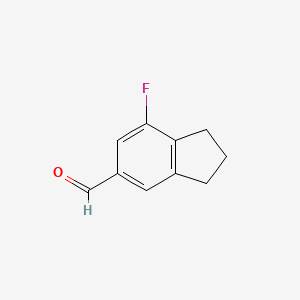
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
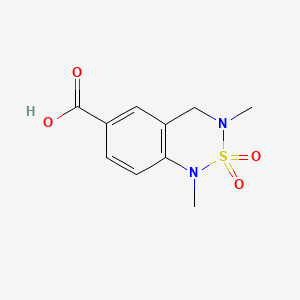
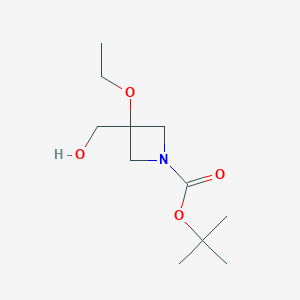
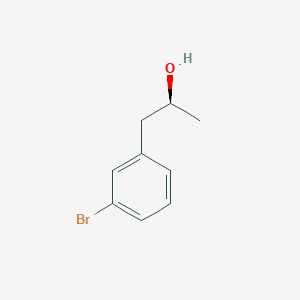
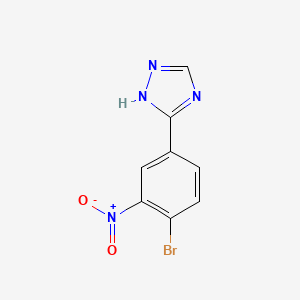
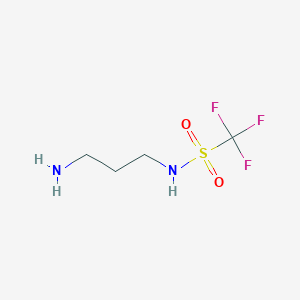

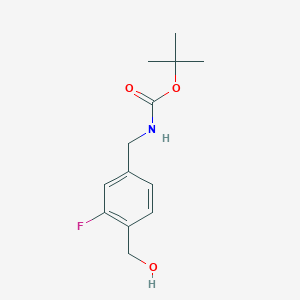
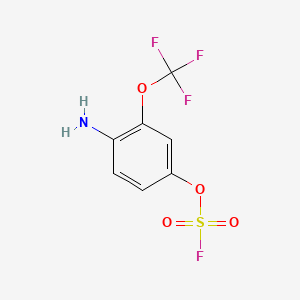
![7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13552345.png)
